![molecular formula C22H23FN4O3 B2940515 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1796968-99-4](/img/structure/B2940515.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be related to a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . These compounds have been identified as potential inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5), which are emerging therapeutic targets for the treatment of cardiovascular disease .
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
- Research has highlighted the significance of compounds acting on orexin receptors, with implications for treating binge eating and possibly other eating disorders. The study examined the effects of selective orexin receptor antagonists, indicating a major role for orexin-1 receptor (OX1R) mechanisms in compulsive food intake, suggesting that antagonism at OX1R could be a novel pharmacological approach for such conditions (Piccoli et al., 2012).
Impact on Pharmacokinetics and Drug Development
- Another study focused on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, detailing the enzymatic hydrolysis challenges and the pursuit of stable analogs. This research underscores the complex interplay between chemical structure modifications and their effects on drug metabolism and efficacy (Teffera et al., 2013).
Synthesis and Characterization for Therapeutic Applications
- The synthesis and characterization of novel oxazines, demonstrating specific targeting towards cyclooxygenase 2 (COX2), underline the potential of such compounds in developing COX2-specific inhibitors for anti-inflammatory therapy. This research presents a critical step towards creating more effective and selective anti-inflammatory drugs (Srinivas et al., 2015).
Structural Investigations for Drug Development
- Structural investigations of AND-1184 and its hydrochloride form, aimed at treating dementia, highlight the importance of solid-state characterization in the drug development process. These studies provide insights into the molecular and crystallographic properties essential for the formulation and stability of potential pharmaceuticals (Pawlak et al., 2021).
Antimicrobial Activity
- Research into the antimicrobial activity of specific piperazine derivatives points towards their efficacy against various bacterial strains, indicating the potential for developing new antibiotics. This study exemplifies the ongoing need for novel antimicrobial agents in the face of rising antibiotic resistance (Mishra & Chundawat, 2019).
Mécanisme D'action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases play a crucial role in the regulation of cellular responses to external stimuli. They are involved in the phosphorylation of activated G protein-coupled receptors (GPCRs), leading to receptor desensitization, internalization, and downregulation .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity This inhibition prevents the phosphorylation of activated GPCRs, thereby modulating the cellular response to external stimuli
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the GPCR signaling pathway. GPCRs are involved in various cellular processes, including cell growth, immune response, and neurotransmission. By inhibiting GRK-2 and -5, the compound can potentially modulate these processes .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-6-7-16(12-17(14)23)25-21(29)20(28)24-13-15-8-10-27(11-9-15)22-26-18-4-2-3-5-19(18)30-22/h2-7,12,15H,8-11,13H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHXQPDCBSJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)
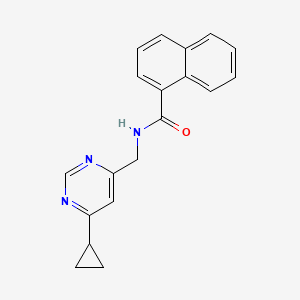
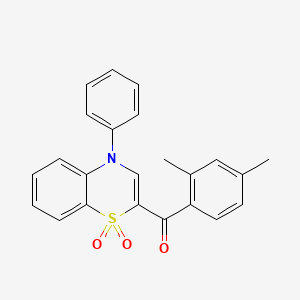
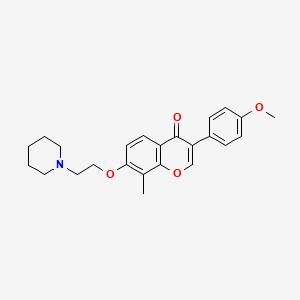
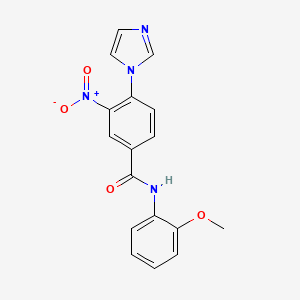
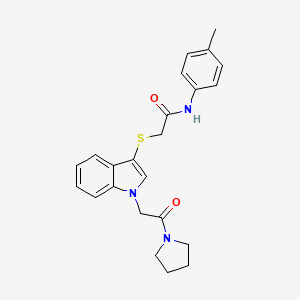
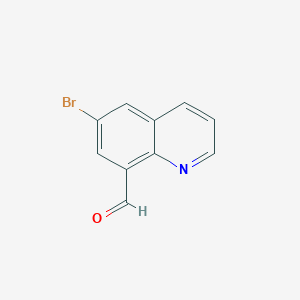
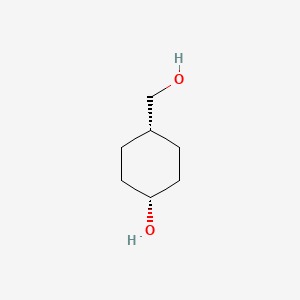
![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
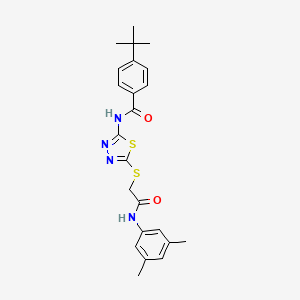
![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)
